Significantly Higher Lipophilicity (LogP) Compared to 2-(Chloromethyl)pyrazine Enhances Membrane Permeability in Drug Candidates
2-(Chloromethyl)-3-methylpyrazine (CAS 81831-67-6) exhibits a substantially higher LogP (1.52380) compared to the non-methylated analog 2-(Chloromethyl)pyrazine (CAS 39204-47-2), which has a LogP of approximately 0.30 [1] . This quantitative difference of >1.2 LogP units translates to an over 10-fold increase in octanol-water partition coefficient, indicating significantly greater lipophilicity. The presence of the methyl group at the 3-position directly contributes to this enhanced lipophilicity, which is a critical parameter influencing passive membrane permeability and oral bioavailability in drug development . This property makes 2-(Chloromethyl)-3-methylpyrazine a preferred intermediate for designing central nervous system (CNS) penetrant or orally bioavailable drug candidates where sufficient lipophilicity is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52380 |
| Comparator Or Baseline | 2-(Chloromethyl)pyrazine (LogP = 0.30 XLogP3) |
| Quantified Difference | ΔLogP = +1.22 units (>10x higher partition coefficient) |
| Conditions | Predicted/calculated values (XLogP3) at 25°C |
Why This Matters
Higher LogP directly correlates with increased membrane permeability, making 2-(Chloromethyl)-3-methylpyrazine a superior building block for developing drug candidates requiring adequate lipophilicity for oral absorption or CNS penetration.
- [1] Molaid. 2-氯甲基-3-甲基吡嗪 | 81831-67-6. View Source
